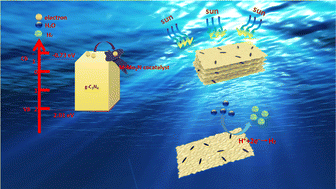Improved H-adsorption ability and conductivity of a Co-doped Mo2N cocatalyst for efficient photocatalytic H2 generation of g-C3N4†
New Journal of Chemistry Pub Date: 2022-11-15 DOI: 10.1039/D2NJ05003J
Abstract
Cocatalysts are usually applied in the photocatalytic water splitting process to accelerate the kinetics of the hydrogen evolution reaction (HER). Specifically, the transition metal nitride (Mo2N) featuring a unique local surface plasmon resonance (LSPR) effect has exhibited great potential to function as a HER cocatalyst. However, the low metallicity of Mo2N hampers its ability to improve charge separation. To address this issue, transition metal atom doping (Co and Cu) engineering was used to modulate the electronic structure of Mo2N nanosheets to achieve a higher electrical conductivity and a lower hydrogen adsorption free energy (|ΔGH*|), thereby favoring the HER kinetics. Density functional theory (DFT) calculations and experimental results showed that Co-doping and Cu-doping mainly take place at Mo sites in the crystal structure of Mo2N to form stable structures of Co doped Mo2N (Co–Mo2N) and Cu doped Mo2N (Cu–Mo2N). Compared with pristine Mo2N, both Cu–Mo2N and Co–Mo2N demonstrated a much improved cocatalytic effect over g-C3N4 in promoting charge separation, accelerating HER kinetics and enhancing light absorption. The Co–Mo2N with the highest conductivity and lowest |ΔGH*| illustrated the best cocatalytic effect, and the H2 production performance (367.8 μmol g−1 h−1) of Co–Mo2N/g-C3N4 achieved was 10 and 5 times higher than those of Mo2N/g-C3N4 and Cu–Mo2N/g-C3N4. This paper provides significant guidance in the design and development of efficient cocatalysts for the HER application.

Recommended Literature
- [1] PMMA-based composite materials with reactive ceramic fillers. Part 1.—Chemical modification and characterisation of ceramic particles
- [2] Visible-light photocatalytic SiO2/TiO2−xCx/C nanoporous composites using TiCl4 as the precursor for TiO2 and polyhydroxyl tannin as the carbon source
- [3] Boosting exciton dissociation and charge separation in pyrene-based linear conjugated polymers for efficient photocatalytic hydrogen production†
- [4] Intervening factors in the performance of a naked-eye microemulsification-based method and improvements in analytical frequency
- [5] Alternative fluoride scavengers to produce TiO2 films by the liquid phase deposition (LPD) technique
- [6] Correction: A ferrocene functionalized Schiff base containing Cu(ii) complex: synthesis, characterization and parts-per-million level catalysis for azide alkyne cycloaddition
- [7] Back cover
- [8] Identification of tylosin in bovine muscle at the maximum residue limit level by liquid chromatography–mass spectrometry, using a particle beam interface
- [9] Colloidal particle deposition on microchannel walls, for attractive and repulsive surface potentials†
- [10] Design of a protein tag and fluorogenic probe with modular structure for live-cell imaging of intracellular proteins†

Journal Name:New Journal of Chemistry
Research Products
-
CAS no.: 1310-45-8









